molecular formula C9H17NO4S B5397101 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

カタログ番号 B5397101
分子量: 235.30 g/mol
InChIキー: RTNDUFJRNACGJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as GS-6637, is a novel and potent inhibitor of the enzyme bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. GS-6637 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer and other diseases.

作用機序

8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane binds to the bromodomains of BET proteins, which prevents the recruitment of transcription factors to chromatin. This results in the inhibition of gene expression, particularly of genes that are involved in the development and progression of diseases. 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to selectively inhibit the activity of BET proteins, without affecting other bromodomain-containing proteins.
Biochemical and Physiological Effects:
8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have potent anti-proliferative effects in various cancer cell lines, including those that are resistant to chemotherapy. In addition, 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have anti-inflammatory effects in preclinical models of inflammatory diseases, such as rheumatoid arthritis. 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have cardioprotective effects in preclinical models of cardiovascular disease.

実験室実験の利点と制限

One advantage of using 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its potency and selectivity for BET proteins. This allows for the specific inhibition of BET proteins, without affecting other bromodomain-containing proteins. However, one limitation of using 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels of the compound.

将来の方向性

There are several potential future directions for the development and use of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane. One direction is the evaluation of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane in clinical trials for the treatment of cancer and other diseases. Another direction is the optimization of the synthesis of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane to improve the yield and purity of the compound. Additionally, the development of new and more potent BET inhibitors, based on the structure of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, is an area of active research. Finally, the identification of biomarkers that predict the response to BET inhibitors, such as 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, may help to personalize the treatment of patients with cancer and other diseases.

合成法

The synthesis of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves several steps, including the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with ethylsulfonyl chloride to form 2-(ethylsulfonyl)-2,3-dihydro-1,4-dioxo-2H-pyrimidine. This intermediate is then reacted with 1-aminoadamantane to form 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane. The synthesis of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been optimized to improve the yield and purity of the compound.

科学的研究の応用

8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit the activity of BET proteins, which play a critical role in the regulation of gene expression. BET proteins are involved in the recruitment of transcription factors to chromatin, which is necessary for the activation of gene expression. Inhibition of BET proteins has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular disorders.

特性

IUPAC Name

8-ethylsulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-2-15(11,12)10-5-3-9(4-6-10)13-7-8-14-9/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNDUFJRNACGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。